REACTION_CXSMILES
|
[OH-].[Na+].O.[CH:4](=[O:8])[CH:5]([CH3:7])[CH3:6].[F:9][C:10]1[CH:17]=[CH:16][C:13]([CH2:14]Cl)=[CH:12][CH:11]=1>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.C1C=CC=CC=1>[F:9][C:10]1[CH:17]=[CH:16][C:13]([CH2:14][C:5]([CH3:7])([CH3:6])[CH:4]=[O:8])=[CH:12][CH:11]=1 |f:0.1,5.6|
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.45 g
|
Type
|
catalyst
|
Smiles
|
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
8.65 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)=O
|
Name
|
|
Quantity
|
13.01 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CCl)C=C1
|
Type
|
CUSTOM
|
Details
|
was stirred at 70° for 5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated to 70°
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the solution was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |